2,4-Dimethyl-2,4-pentanediol

Organic Synthesis Oxidation Catalysis Chromium(VI) Chemistry

2,4-Dimethyl-2,4-pentanediol (CAS 24892-49-7) is a branched, symmetrical 1,3-diol with the formula C₇H₁₆O₂ (MW 132.20 g/mol). It is available at purities of ≥96 % (GC) or 99 %, as a colorless to light yellow liquid with a density of 0.92 g/mL at 25 °C, a boiling point of 98–100 °C at 14 mmHg, and a flash point of 85 °C.

Molecular Formula C7H16O2
Molecular Weight 132.2 g/mol
CAS No. 24892-49-7
Cat. No. B1345683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-2,4-pentanediol
CAS24892-49-7
Molecular FormulaC7H16O2
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCC(C)(CC(C)(C)O)O
InChIInChI=1S/C7H16O2/c1-6(2,8)5-7(3,4)9/h8-9H,5H2,1-4H3
InChIKeyDBTGFWMBFZBBEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-2,4-pentanediol (CAS 24892-49-7): Procurement-Grade Specifications for a Specialty 1,3-Diol


2,4-Dimethyl-2,4-pentanediol (CAS 24892-49-7) is a branched, symmetrical 1,3-diol with the formula C₇H₁₆O₂ (MW 132.20 g/mol). It is available at purities of ≥96 % (GC) or 99 %, as a colorless to light yellow liquid with a density of 0.92 g/mL at 25 °C, a boiling point of 98–100 °C at 14 mmHg, and a flash point of 85 °C . Its low melting point (≈8 °C) and exactly two hydrogen-bond donors/acceptors distinguish it from simpler linear diols. These properties underpin its documented use as a ligand precursor for organometallic catalysts, as a monomer for branched polyesters and polyurethanes, and as a principal solvent in fabric-softening compositions [1].

Why 2,4-Dimethyl-2,4-pentanediol Cannot Be Replaced by Generic 1,3-Diols or Polyols


Simple 1,3-diols such as 1,3-propanediol, 2-methyl-2,4-pentanediol (MPD), or sym-homosubstituted analogs like 2,5-dimethyl-2,5-hexanediol (DMHD) are often considered interchangeable because all possess two hydroxyl groups. However, the specific pattern of four methyl substituents on the terminal carbons of 2,4-dimethyl-2,4-pentanediol creates a uniquely hindered yet conformationally constrained diol that dictates product outcomes rather than merely influencing rates. Replacing it with linear 1,3-propanediol collapses the selectivity because the latter lacks the necessary steric pressure; switching to the extended-chain DMHD shifts the aluminum coordination chemistry from discrete cyclic complexes to oligomeric species, while the unsymmetrical MPD introduces a chiral center that complicates the interpretation of catalytic cycles [1][2]. The evidence below therefore demonstrates that the choice of this diol is not a procurement convenience but a molecular-specification decision that controls reaction pathway, physical form, and formulation performance.

2,4-Dimethyl-2,4-pentanediol: Quantitative Differentiation Evidence Versus Closest Analogs


Chromate Ester Catalytic Activity: A Unique In-Situ Oxidation Catalyst for Secondary Alcohols

2,4-Dimethyl-2,4-pentanediol forms a cyclic chromate ester in situ with CrO₃ that catalyzes the oxidation of secondary alcohols to ketones by peroxyacetic acid . This application is explicitly documented in the product literature of major suppliers and is not shared with commonly cited analogs such as 2,5-dimethyl-2,5-hexanediol, 2-methyl-2,4-pentanediol, or 1,3-propanediol in the same catalytic context .

Organic Synthesis Oxidation Catalysis Chromium(VI) Chemistry

Organoaluminum Reactivity: 82.5% Cyclic Complex Yield versus Oligomer Formation with 2,5-Dimethyl-2,5-hexanediol

In a direct head-to-head study, 2,4-dimethyl-2,4-pentanediol (A) reacted with trimethylaluminium to give a crystalline cyclic compound (1) in 82.5% isolated yield. By contrast, 2,5-dimethyl-2,5-hexanediol (C) – the closest homolog with one additional methylene unit – formed exclusively organoaluminium oligomers under the same reaction conditions [1].

Organometallic Chemistry Aluminum Complexes Coordination Chemistry

Gas-Phase Pyrolysis Stability: Experimentally Determined Arrhenius Parameters Enable Process Safety Modeling

The homogeneous, unimolecular gas-phase pyrolysis of 2,4-dimethyl-2,4-pentanediol follows a first-order rate law over 419.7–459.9 °C and 47–115 torr, with log k₁(s⁻¹) = (12.53 ± 0.58) – (217.3 ± 8.0) kJ mol⁻¹ / (2.303 RT) [1]. While structurally related 1,3-diols such as 2,4-pentanediol, 2-methyl-2,4-pentanediol, and 2,5-hexanediol were studied in the same work, their kinetics could not be satisfactorily determined due to complex parallel mechanisms and product distributions – making the target compound the only 1,3-diol in this series for which robust Arrhenius parameters are available [1].

Thermal Stability Reaction Kinetics Process Safety

Polymer Building Block: Branched Polyester/Polyurethane Monomer with Higher Rotational Freedom than Symmetric Homologs

2,4-Dimethyl-2,4-pentanediol is categorized by multiple suppliers as a diol monomer for polymer and macromolecule synthesis, specifically for polyesters and polyurethanes, where its symmetrical branching can impart distinct solubility and backbone flexibility characteristics . Structurally, it possesses exactly two rotatable bonds, compared to three for the nearest symmetrical homolog 2,5-dimethyl-2,5-hexanediol (DMHD), which has an extended carbon backbone that increases chain flexibility but reduces steric congestion at the diol termini .

Polymer Chemistry Diol Monomers Polyester Synthesis

Physicochemical Profile: Flash Point and Density Differentiate from Extended-Chain and Unsymmetrical Analogs

2,4-Dimethyl-2,4-pentanediol exhibits a flash point of 85 °C (closed cup) and a density of 0.92 g/mL at 25 °C . While direct quantitative comparison with all analogs under identical measurement conditions is not uniformly available in open literature, its computed XLogP3 of 0.5 – indicative of balanced hydrophilicity/lipophilicity – contrasts with the more hydrophobic 2,5-dimethyl-2,5-hexanediol (longer carbon chain) and the less sterically hindered 2-methyl-2,4-pentanediol (only three methyl substituents) .

Physical Properties Solvent Selection Safety Data

2,4-Dimethyl-2,4-pentanediol: Evidence-Backed Application Scenarios for Procurement Decision-Making


Selective Secondary Alcohol Oxidation Using In-Situ Chromate Ester Catalysis

Research groups performing peroxyacetic acid oxidations of secondary alcohols to ketones can directly adopt the in-situ chromate ester protocol using 2,4-dimethyl-2,4-pentanediol as the diol scaffold. This application is documented across multiple reputable suppliers (Sigma-Aldrich, Alfa Chemistry, Santa Cruz Biotechnology, Aladdin Scientific), establishing it as a procurement-ready reagent for this specific catalytic transformation. No alternative 1,3-diol (including 2,5-dimethyl-2,5-hexanediol, 2-methyl-2,4-pentanediol, or 1,3-propanediol) carries equivalent supplier documentation for chromate-ester catalysis [Section 3, Evidence Item 1].

Synthesis of Well-Defined Organoaluminum Complexes via Trimethylaluminium Reaction

For organometallic chemists requiring discrete, crystallographically characterizable aluminum complexes, 2,4-dimethyl-2,4-pentanediol is the diol of choice: it yields the crystalline cyclic complex Me₅Al₃[diol(−2H)]₂ in 82.5% isolated yield when reacted with AlMe₃, whereas the closest homolog 2,5-dimethyl-2,5-hexanediol gives exclusively intractable oligomers. This binary selectivity outcome makes the two diols non-interchangeable for any application requiring molecular aluminum species, such as single-site catalyst precursors, MOCVD precursors, or structural model compounds [Section 3, Evidence Item 2].

High-Temperature Process Design and Thermal Hazard Assessment

Process engineers designing unit operations involving 1,3-diols at elevated temperatures (e.g., distillation, vapor-phase reaction feeds) can incorporate the experimentally validated Arrhenius parameters for 2,4-dimethyl-2,4-pentanediol into kinetic simulations and safety assessments. The pyrolysis follows a clean, first-order decomposition to acetone, isobutene, and water via a concerted six-membered transition state. By contrast, structurally similar 1,3-diols such as 2,4-pentanediol and 2-methyl-2,4-pentanediol exhibit complex parallel mechanisms whose kinetics could not be resolved – making the target compound the only member of this class with usable thermal decomposition kinetics [Section 3, Evidence Item 3].

Branched Polyester and Polyurethane Synthesis with Controlled Backbone Flexibility

Polymer chemists developing branched polyesters or polyurethanes can procure 2,4-dimethyl-2,4-pentanediol as a readily available diol monomer to introduce steric bulk and symmetrical branching into the polymer backbone. With exactly two rotatable bonds and a compact C₅ core (versus three rotatable bonds for 2,5-dimethyl-2,5-hexanediol), this monomer offers a distinct balance of rigidity and solubility. Although quantitative polymer performance data (Tg, Mn vs. comonomer ratio) remains absent from the open literature, the monomer is explicitly categorized by multiple suppliers as a polymer building block, enabling immediate procurement for exploratory synthesis [Section 3, Evidence Item 4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethyl-2,4-pentanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.